N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N is a complex peptide compound characterized by its unique structure which includes several modifications. The full chemical name reflects the presence of various functional groups and amino acids, specifically:
The molecular formula for this compound is C39H41N3O8S, with a molecular weight of approximately 707.83 g/mol .
These reactions are crucial for modifying the peptide for various applications in biochemical research and drug development .
N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N exhibits significant biological activity due to its structural components. The amino acids involved contribute to various physiological functions:
The incorporation of isotopes allows for tracking and studying metabolic pathways in biological systems, making this compound valuable in pharmacokinetics and drug metabolism studies .
Synthesis of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N typically involves solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and modifications. Key steps include:
This method ensures high purity and yield while minimizing side reactions .
The applications of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N span various fields:
These applications highlight its versatility in both academic research and pharmaceutical industries .
Interaction studies involving N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N focus on its binding affinities with receptors or enzymes. Techniques such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA) can be employed to assess these interactions. Understanding these interactions is crucial for elucidating the compound's biological roles and potential therapeutic effects .
Several compounds share structural similarities with N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Key Features | Uniqueness |
|---|---|---|---|
| N-Boc-S-Bzl-L-Cys-Gly-OBzl-13C2,15N | C24H30N2O5S | Contains Boc protecting group | Simpler structure without glutamic acid |
| N-Acetyl-L-Cysteine | C5H9NO3S | Acetylated cysteine derivative | Common antioxidant used clinically |
| L-glutathione | C10H17N3O6S | Tripeptide composed of glutamate, cysteine, glycine | Naturally occurring antioxidant |
N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N stands out due to its complex structure incorporating multiple protective groups and isotopes, which enhance its utility in advanced biochemical applications .
The compound N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N is a tripeptide derivative with multiple protective groups and isotopic labels. Its systematic IUPAC name, benzyl 5-[[3-benzylsulfanyl-1-oxo-1-[(2-oxo-2-phenylmethoxy(1,2-13C2)ethyl)(15N)amino]propan-2-yl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate, reflects its structural complexity.
The molecular formula is C39H41N3O8S, with a molecular weight of 714.85 g/mol. Key structural features include:
| Component | Position | Function |
|---|---|---|
| Cbz (Z) | N-terminal Glu | Prevents undesired reactions |
| O-Bzl | γ-COO− of Glu | Enhances solubility in organic solvents |
| S-Bzl | Cysteine thiol | Avoids disulfide formation |
| OBzl | C-terminal Gly | Stabilizes carboxyl group |
| 13C2,15N | Gly carbonyl/amide | Facilitates isotopic tracing |
The benzyl-based protections (Cbz, Bzl) are critical for preventing side reactions during solid-phase peptide synthesis. The isotopic labels enable precise tracking in mass spectrometry studies.
The synthesis of complex peptides like N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N relies on protective group strategies pioneered in the early 20th century.
The Cbz and Bzl groups remain foundational in peptide chemistry due to their orthogonality—compatibility with other protections like tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). For example, the S-benzyl group in cysteine prevents unwanted disulfide bonds, while the O-benzyl group in glutamic acid ensures solubility during coupling reactions.
The 13C2 and 15N labels in N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N exemplify the integration of isotopic labeling into peptide research.
The glycine residue in this compound is labeled at its carbonyl (13C) and amide (15N) positions. This specificity requires:
Solid-phase peptide synthesis remains the predominant methodology for constructing protected isotope-labeled peptides due to its ability to provide precise control over sequence assembly and modifications [2]. The technique offers significant advantages for incorporating stable isotopes while maintaining protecting group compatibility throughout the synthetic process. The method ensures high purity and yield while minimizing side reactions that could compromise isotopic integrity [2].
The selection of appropriate solid support represents a critical decision point for peptides requiring C-terminal benzyl ester protection. Wang resin, based on 4-hydroxymethylphenoxymethyl polystyrene, provides a widely utilized platform for preparing peptide acids through acid-labile linkages [21]. However, this resin system exhibits inherent limitations when employed for complex protected peptides, particularly those containing tryptophan residues, where back-alkylation reactions can occur during acidic cleavage conditions [21].
The 2-chlorotrityl chloride resin offers superior performance for preparing protected peptide fragments with preserved benzyl ester functionality [22]. This resin system demonstrates exceptional stability under mild acidic conditions, allowing for selective cleavage while maintaining side-chain protecting groups [24]. The 2-chlorotrityl resin prevents racemization during incorporation of the first protected amino acid and minimizes diketopiperazine formation, making it particularly suitable for peptides containing C-terminal cysteine residues [22] [24].
Table 1: Resin Performance Comparison for Protected Peptide Synthesis
| Resin Type | Loading Capacity (mmol/g) | Cleavage Conditions | Protecting Group Compatibility | Racemization Risk |
|---|---|---|---|---|
| Wang Resin | 0.9 | Trifluoroacetic acid/water (95:5) | Limited with benzyl groups | Moderate |
| 2-Chlorotrityl | 0.6-1.2 | Acetic acid/trifluoroethanol/dichloromethane (2:2:6) | Excellent | Minimal |
| Knorr-2-Chlorotrityl | 0.8 | 0.5% Trifluoroacetic acid in dichloromethane | Superior | None |
Advanced resin systems incorporating methoxy-activated benzyl linkers anchored through copper-catalyzed azide-alkyne cycloaddition demonstrate enhanced stability and reduced side product formation [21]. These novel supports achieve superior peptide content and higher purities compared to traditional Wang resin, particularly for peptides containing aromatic amino acids susceptible to electrophilic substitution reactions [21].
The incorporation of stable isotopes during solid-phase peptide synthesis requires meticulous attention to reaction conditions and reagent handling to maintain isotopic integrity. Sequential deprotection-coupling cycles must accommodate the unique properties of isotope-labeled amino acid derivatives while ensuring efficient chain elongation [7]. The deprotection step typically employs 20% piperidine in dimethylformamide for 9-fluorenylmethoxycarbonyl removal, followed by thorough washing procedures to eliminate base and deprotection byproducts [7].
Coupling reactions utilizing isotope-labeled amino acids benefit from optimized activation protocols that maximize incorporation efficiency while minimizing isotope scrambling [13]. The use of 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate in conjunction with N,N-diisopropylethylamine provides reliable activation for Carbon-13 and Nitrogen-15 labeled building blocks [13]. Double coupling protocols prove particularly beneficial for sterically hindered residues and isotope-labeled substrates, where reduced reactivity may compromise coupling efficiency [13].
Table 2: Isotope Incorporation Efficiency in Solid-Phase Synthesis
| Isotope Label | Coupling Efficiency (%) | Retention After Synthesis (%) | Detection Method | Reference Study |
|---|---|---|---|---|
| Carbon-13 | 95-99 | 98-99 | Mass Spectrometry | [25] |
| Nitrogen-15 | 92-98 | 96-99 | Nuclear Magnetic Resonance | [25] |
| Carbon-13/Nitrogen-15 | 90-95 | 95-98 | Tandem Mass Spectrometry | [27] |
Temperature control during coupling reactions proves essential for maintaining isotope incorporation rates, with optimal conditions typically maintained at 25-30°C to prevent thermal decomposition of sensitive isotope-labeled derivatives [13]. Extended coupling times of 2-4 hours ensure complete incorporation while accounting for the potentially reduced reactivity of isotopically enriched amino acids [13].
Solution-phase methodologies offer alternative approaches for constructing protected isotope-labeled peptides, particularly when solid-phase techniques prove inadequate for specific synthetic challenges. The Group-Assisted Purification chemistry provides an environmentally friendly approach that reduces solvent consumption and waste generation compared to traditional solution-phase methods [14]. This methodology eliminates the need for chromatographic purification through the use of recoverable auxiliary groups that facilitate product isolation [10] [14].
The synthesis of protected peptides in solution phase requires careful orchestration of protecting group strategies to ensure selective reactions while maintaining peptide integrity [14]. N-protected amino acids serve as building blocks, with carbobenzyloxy groups providing robust protection for amino functionalities throughout the synthetic sequence [16]. The method proves particularly advantageous for preparing longer peptides where solid-phase approaches may suffer from decreased coupling efficiencies due to steric hindrance or aggregation effects [14].
Convergent synthesis strategies in solution phase allow for the preparation of protected peptide fragments that can subsequently be coupled to form larger constructs [4]. This approach proves especially valuable for incorporating isotope labels at specific positions within the peptide sequence while maintaining synthetic efficiency [4]. The method requires careful planning of protection and deprotection sequences to ensure compatibility between different synthetic intermediates.
The synthesis of N-Carbobenzyloxy-O-Benzyl-L-Glutamic acid-S-Benzyl-L-Cysteine-Glycine-O-Benzyl-Carbon-13,Nitrogen-15 necessitates sophisticated orthogonal protection strategies to accommodate the diverse functional groups present in glutamic acid and cysteine residues. Orthogonal protection schemes enable selective deprotection of specific functional groups without affecting other protective elements, thereby allowing for controlled synthetic manipulations [18].
The glutamic acid γ-carboxyl group requires protection that remains stable throughout the synthetic sequence while permitting selective deprotection when required [36]. Benzyl ester protection provides acid-stable protection that can be removed through hydrogenolysis or strong acid treatment, making it compatible with base-labile N-terminal protecting groups [18]. The unusual γ-peptide linkage found in glutathione and related compounds necessitates careful protection of the α-carboxyl group to prevent unwanted cyclization reactions [36].
Cysteine sulfur protection presents unique challenges due to the nucleophilic nature of the thiol functionality [17]. S-Benzyl protection offers robust protection against oxidation and alkylation reactions while remaining stable under basic and mildly acidic conditions [18]. This protecting group can be removed through reductive conditions using catalytic hydrogenation or dissolving metal reduction, providing orthogonality with other protecting groups in the molecule [36].
Table 3: Orthogonal Protection Strategies for Multi-Functional Amino Acids
| Amino Acid | Functional Group | Protecting Group | Stability Conditions | Deprotection Method |
|---|---|---|---|---|
| Glutamic Acid | α-Amino | Carbobenzyloxy | Base stable, acid labile | Hydrogenolysis |
| Glutamic Acid | γ-Carboxyl | Benzyl ester | Base/acid stable | Hydrogenolysis |
| Cysteine | α-Amino | 9-Fluorenylmethoxycarbonyl | Acid stable, base labile | Piperidine |
| Cysteine | Sulfur | S-Benzyl | Acid/base stable | Reductive conditions |
| Glycine | α-Amino | 9-Fluorenylmethoxycarbonyl | Acid stable, base labile | Piperidine |
The implementation of quasi-orthogonal protection schemes provides additional flexibility for complex synthetic sequences [11]. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl group offers selective protection for amino functionalities that can be removed under neutral conditions with hydrazine, providing orthogonality with both acid and base-labile protecting groups [11]. This approach proves particularly valuable when multiple deprotection steps are required during the synthetic sequence.
The isotope-labeled tripeptide N-Carbobenzyloxy-O-Benzyl-L-Glutamic acid-S-Benzyl-L-Cysteine-Glycine-O-Benzyl-13C2,15N represents a sophisticated example of modern peptide protection group chemistry. This compound, with molecular formula C₃₉H₄₁N₃O₈S and molecular weight 707.83 g/mol, incorporates multiple orthogonal protection strategies that enable precise synthetic manipulation while maintaining structural integrity .
The carbobenzyloxy protecting group serves as the primary N-terminal protection in this tripeptide construct. This benzyloxycarbonyl moiety has been a cornerstone of peptide synthesis since its introduction by Bergmann and Zervas in 1932, offering exceptional versatility in synthetic applications [2].
The carbobenzyloxy group demonstrates remarkable stability under acidic conditions, distinguishing it from many other amino-protecting groups. Research indicates that the carbamate functionality remains intact even under strong acidic environments, with stability maintained at pH values as low as 1 [3]. This acidolytic stability stems from the resonance stabilization between the carbamate nitrogen and the carbonyl carbon, creating a partial double-bond character that resists protonation-induced cleavage [4].
The stability profile under various conditions has been systematically characterized:
| Condition Type | Stability | Comments |
|---|---|---|
| Basic Conditions | Stable | Compatible with bases like triethylamine, sodium bicarbonate |
| Acidic Conditions (Strong) | Stable | Stable under strong acidic conditions |
| Hydrogenolysis (H₂/Pd-C) | Labile | Primary deprotection method, forms toluene + CO₂ |
| Hydrogenolysis (Transfer) | Labile | Uses formic acid as hydrogen donor |
| Neutral Conditions | Stable | No significant degradation |
The carbamate rotational barrier of approximately 12-16 kcal/mol contributes to this stability, with the carbobenzyloxy group showing reduced barrier compared to simple amides due to the additional oxygen substituent [5]. This electronic perturbation makes the protection group sufficiently reactive for controlled deprotection while maintaining stability during synthetic manipulations.
The primary deprotection mechanism for carbobenzyloxy protection involves hydrogenolysis using palladium catalysts. This process proceeds through a well-characterized mechanism involving multiple elementary steps [6] [7].
The hydrogenolytic cleavage mechanism initiates with the oxidative addition of the benzyloxycarbonyl group to the palladium(0) catalyst surface. The carbon-oxygen bond of the benzyl moiety undergoes insertion into the palladium center, forming a palladium(II) intermediate complex. Subsequent hydrogen coordination and hydride transfer facilitate the reductive elimination step, releasing toluene and carbon dioxide while regenerating the active palladium catalyst [8].
Kinetic investigations reveal that the hydrogenolytic cleavage follows zero-order dependence in the substrate concentration and first-order dependence in both the hydrogen donor and palladium catalyst concentration [9]. The rate-determining step involves the hydride transfer from formic acid to palladium, rather than the carbon-oxygen bond cleavage itself [10].
| Parameter | Value/Description |
|---|---|
| Catalyst | Pd/C (5-10% Pd on carbon) |
| Hydrogen Source | H₂ gas or formic acid (transfer) |
| Products | Toluene + CO₂ + free amine |
| Rate-Determining Step | Hydride transfer to palladium |
| Kinetic Order | Zero-order in substrate, first-order in H-donor |
The mechanism can be enhanced through the use of transfer hydrogenation protocols employing formic acid as the hydrogen donor. This approach offers improved safety and control compared to direct hydrogenation with hydrogen gas [11]. The deuterium kinetic isotope effects for the hydridic position (kCHOH/kCDOH = 2.26) and protic position (kCHOH/kCHOD = 0.62) provide mechanistic insight into the elementary steps involved [9].
The tripeptide incorporates sophisticated side chain protection strategies that enable selective manipulation of reactive functionalities while maintaining overall molecular stability.
The glutamic acid γ-carboxyl group is protected as a benzyl ester, providing orthogonal protection that complements the N-terminal carbobenzyloxy group. This protection strategy effectively masks the side chain carboxylate while enabling controlled deprotection through distinct pathways [12].
Benzyl ester protection of the glutamic acid side chain offers several advantageous characteristics. The ester linkage demonstrates stability under basic conditions commonly employed in peptide coupling reactions, while remaining susceptible to both acidic and reductive cleavage conditions [13]. The steric environment around the γ-carboxyl group influences the reactivity patterns, with the benzyl protecting group providing sufficient bulk to prevent unwanted side reactions during synthetic manipulations.
The benzyl ester deprotection can be achieved through multiple pathways. Hydrogenolysis using palladium catalysts proceeds via the same mechanistic pathway as carbobenzyloxy deprotection, involving oxidative addition, hydrogen coordination, and reductive elimination [14]. Alternatively, base-catalyzed hydrolysis provides an orthogonal deprotection strategy that preserves other protecting groups in the molecule .
| Protection Type | Acid Stability | Base Stability | Deprotection Method | Application |
|---|---|---|---|---|
| Benzyl Ester (OBzl) | Stable | Moderate | H₂/Pd-C or base hydrolysis | Standard protection |
| tert-Butyl Ester (OtBu) | Labile (90% TFA) | Stable | TFA treatment | Orthogonal to Cbz |
| 4-Pyridylmethyl Ester | Moderate | Stable | Hydrogenation | Charge switching for MS |
Research demonstrates that benzyl ester groups exhibit remarkable chemoselectivity during deprotection processes. Transfer hydrogenation using 1,4-cyclohexadiene as the hydrogen donor enables selective cleavage of benzyl esters in the presence of benzyl ethers and other benzyl-protected functionalities [16]. This selectivity arises from the enhanced electrophilicity of the ester carbonyl compared to ether linkages.
The C-terminal benzyl ester protection in this tripeptide construct requires careful consideration of stability and deprotection timing within the overall synthetic strategy. The benzyl ester functionality at the peptide terminus exhibits unique reactivity patterns influenced by the peptide backbone and neighboring protecting groups.
C-terminal benzyl ester stability is enhanced by the electron-withdrawing nature of the peptide backbone, which reduces the electrophilicity of the ester carbonyl compared to simple benzyl esters. This electronic effect contributes to improved stability under mildly basic conditions while maintaining accessibility for controlled deprotection [20].
The benzyl ester group demonstrates excellent compatibility with the other protecting groups present in the molecule. The orthogonal nature of benzyl ester protection relative to carbobenzyloxy and S-benzyl groups enables selective deprotection strategies that can be tailored to specific synthetic requirements [21].
Deprotection of the C-terminal benzyl ester can be achieved through hydrogenolytic cleavage using palladium catalysts under similar conditions to those employed for carbobenzyloxy deprotection. However, the simultaneous presence of multiple benzyl-protected functionalities requires careful optimization of reaction conditions to achieve selective or global deprotection as desired [22].
The isotope labeling (13C₂,15N) incorporated into the glycine residue does not significantly affect the stability or reactivity of the C-terminal benzyl ester protection. These stable isotopes serve as internal standards for mass spectrometric analysis and metabolic studies without perturbing the chemical properties of the protecting groups [23] [24].